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Introduction

Ribosomal Protein L19 (RPL19) is a crucial component of the 60S large ribosomal subunit,
playing a fundamental role in protein synthesis. Beyond its canonical function in translation,
emerging evidence highlights the involvement of RPL19 in a myriad of cellular processes,
including cell proliferation, apoptosis, and immune responses. The functional versatility of
RPL19 is intricately regulated by a series of post-translational modifications (PTMs). These
modifications act as molecular switches, dynamically altering the protein's stability, localization,
and interaction with other cellular components. This technical guide provides a comprehensive
overview of the known PTMs of RPL19, presenting quantitative data, detailed experimental
protocols, and the signaling pathways influenced by these modifications.

Post-Translational Modifications of RPL19

RPL19 undergoes several types of post-translational modifications, including ubiquitination,
phosphorylation, citrullination, glycosylation, and acetylation. These modifications are critical in
modulating its extra-ribosomal functions and have been implicated in various disease states,
particularly cancer.

Ubiquitination
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Ubiquitination is a key regulatory PTM that involves the covalent attachment of ubiquitin to
lysine residues. This process can signal for protein degradation via the proteasome or mediate
non-proteolytic functions such as altering protein-protein interactions and cellular localization.

Quantitative Data on RPL19 Ubiquitination

Global proteomic studies have identified multiple ubiquitination sites on RPL19. While
comprehensive stoichiometric data remains an active area of research, mass spectrometry-
based analyses have provided valuable quantitative insights.
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This table summarizes ubiquitination sites on human RPL19 identified in large-scale proteomic
screens. The stoichiometry of these modifications can vary depending on the cellular context
and stimuli.

Functional Implications of RPL19 Ubiquitination
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The ubiquitination of ribosomal proteins is a critical mechanism for maintaining ribosome quality
control and regulating gene expression. The ubiquitination of RPL19 has been linked to the
regulation of the p53 tumor suppressor pathway. Under conditions of ribosomal stress, non-
ribosomal RPL19 can interact with and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for
degradation. This leads to the stabilization and activation of p53. The ubiquitination status of
RPL19 itself in this context is an area of ongoing investigation, with deubiquitinating enzymes
(DUBSs) potentially playing a crucial role in regulating this interaction.[1][2][3][4][5]

Phosphorylation

Phosphorylation, the addition of a phosphate group to serine, threonine, or tyrosine residues, is
a fundamental PTM that regulates protein function in response to extracellular signals.

Quantitative Data on RPL19 Phosphorylation

While specific phosphorylation sites on RPL19 have been identified, quantitative data on their
occupancy and dynamic changes in response to stimuli are still being elucidated. Knockdown
of RPL19 in PC-3M prostate cancer cells has been shown to lead to a global reduction in site-
specific phosphorylation of other proteins, suggesting a role for RPL19 in regulating cellular
signaling cascades.[6]

Functional Implications of RPL19 Phosphorylation

Phosphorylation of ribosomal proteins can modulate translation efficiency and specificity. The
phosphorylation of RPL19 is implicated in signaling pathways that control cell growth and
proliferation. For instance, the PI3K/Akt/mTOR pathway, a central regulator of cell survival and
metabolism, is known to influence the phosphorylation status of various ribosomal proteins,
although the direct phosphorylation of RPL19 by this pathway requires further investigation.[7]
[8][9][10][11] Similarly, the TNF-alpha/NF-kappa B signaling pathway, which is involved in
inflammation and immunity, can also modulate the phosphorylation of cellular proteins, and
RPL19 may be a downstream target in this cascade.[12][13]

Citrullination

Citrullination is the conversion of arginine residues to citrulline, a modification catalyzed by
peptidylarginine deiminases (PADs). This PTM can alter protein structure and function.
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Quantitative Data on RPL19 Citrullination

A comprehensive, quantitative, and site-specific atlas of the citrullinome identified RPL19 as a
substrate of PADI4.[14] The study identified citrullination at residues R16, R38, and R117.[14]

Identified by Mass

Arginine Residue Catalyzing Enzyme
Spectrometry

R16 Yes PADI4

R38 Yes PADI4

R117 Yes PADI4

Functional Implications of RPL19 Citrullination

Citrullination of RPL19 by PADI4 may have implications in the context of autoimmune diseases
like rheumatoid arthritis, where aberrant citrullination contributes to the generation of
autoantigens.[14][15][16] The functional consequence of RPL19 citrullination on its role in
translation and extra-ribosomal functions is an area for future research.

Glycosylation

Glycosylation involves the attachment of glycans to proteins and plays a role in protein folding,
stability, and cell-cell interactions.

Quantitative Data on RPL19 Glycosylation

Databases have annotated potential glycosylation sites on RPL19, though quantitative, site-
specific experimental validation is still emerging.

Functional Implications of RPL19 Glycosylation

The functional impact of RPL19 glycosylation is not yet well understood. However,
glycosylation of ribosomal proteins could potentially influence ribosome assembly, stability, and
interaction with other cellular components.

Acetylation
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Acetylation is the addition of an acetyl group to lysine residues, which can neutralize its positive
charge and affect protein-protein interactions and protein stability.

Functional Implications of RPL19 Acetylation

Large-scale acetylome studies have identified acetylation on various ribosomal proteins. While
specific functional data for RPL19 acetylation is limited, it is plausible that this modification
could regulate its extra-ribosomal functions, similar to what has been observed for other
ribosomal proteins.

Signaling Pathways Involving RPL19 PTMs

The post-translational modification of RPL19 is intricately linked to several key signaling
pathways that are fundamental to cellular homeostasis and disease.

RPL19 and the p53 Pathway

Under conditions of ribosomal stress, such as impaired ribosome biogenesis, "free" ribosomal
proteins, including RPL19, can translocate to the nucleoplasm. There, RPL19 can bind to and
inhibit the E3 ubiquitin ligase MDM2, a primary negative regulator of the tumor suppressor p53.
This inhibition prevents the ubiquitination and subsequent proteasomal degradation of p53,
leading to its accumulation and the activation of p53-dependent cell cycle arrest or apoptosis.
The ubiquitination status of RPL19 itself is likely a critical regulator of this interaction.
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Caption: RPL19-mediated regulation of the p53 pathway under ribosomal stress.

RPL19 and TNF-alpha/NF-kappa B Signaling

The TNF-alpha signaling pathway is a key regulator of inflammation and immunity, primarily
through the activation of the transcription factor NF-kappa B. Some studies suggest a link
between ribosomal proteins and this pathway. While direct evidence for RPL19 PTMs in this
context is still emerging, it is plausible that signaling events downstream of TNF-alpha could
lead to the phosphorylation or ubiquitination of RPL19, thereby modulating its function.
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Caption: Potential involvement of RPL19 PTMs in the TNF-alpha/NF-kappa B signaling
pathway.

RPL19 and PI3K/Akt Signaling

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and
proliferation. This pathway is frequently hyperactivated in cancer. Ribosomal protein S6, a
component of the small ribosomal subunit, is a well-known downstream target of this pathway.
It is conceivable that RPL19 could also be a target of kinases activated by the PI3K/Akt
pathway, with phosphorylation potentially influencing its extra-ribosomal functions.
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Caption: Postulated role of RPL19 phosphorylation in the PI3K/Akt signaling pathway.

Experimental Protocols

Investigating the PTMs of RPL19 requires a combination of techniques to enrich for the
modified protein and to identify and quantify the specific modifications.

Immunoprecipitation of RPL19

Immunoprecipitation (IP) is a common method to isolate RPL19 from cell lysates prior to mass
spectrometry analysis.

Materials:

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

Anti-RPL19 antibody

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Protocol:
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Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific
binding.

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RPL19 antibody overnight
at 4°C with gentle rotation.

Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2
hours at 4°C.

Washing: Pellet the beads using a magnetic stand and wash them several times with wash
buffer to remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads using elution buffer.

Sample Preparation for Mass Spectrometry: The eluted proteins can be further processed for
mass spectrometry analysis, typically involving reduction, alkylation, and enzymatic
digestion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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